Dichloro(chloromethyl)methylsilane

Description

The exact mass of the compound Dichloro(chloromethyl)methylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichloro(chloromethyl)methylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(chloromethyl)methylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

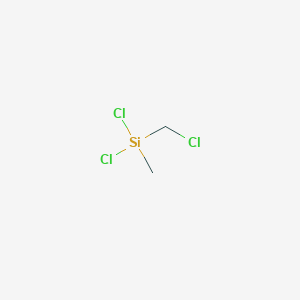

Structure

3D Structure

Properties

IUPAC Name |

dichloro-(chloromethyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYBZWYBCUJLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027411 | |

| Record name | Dichloro(chloromethyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-33-4 | |

| Record name | Dichloro(chloromethyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(chloromethyl)methylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloro(chloromethyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(chloromethyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(chloromethyl)methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORO(CHLOROMETHYL)METHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P7N047N2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dichloro(chloromethyl)methylsilane: A Comprehensive Technical Guide to Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloro(chloromethyl)methylsilane, with the chemical formula ClCH₂Si(CH₃)Cl₂, is a versatile bifunctional organosilane of significant interest in synthetic chemistry. Its unique structure, featuring both a reactive chloromethyl group and two hydrolyzable silicon-chlorine bonds, makes it a valuable precursor for the synthesis of a wide array of organosilicon compounds. This technical guide provides an in-depth overview of the synthesis of dichloro(chloromethyl)methylsilane, its reaction mechanisms, and key experimental protocols, tailored for professionals in research and development.

Synthesis of Dichloro(chloromethyl)methylsilane

The synthesis of dichloro(chloromethyl)methylsilane can be achieved through several routes, primarily involving either the introduction of a chloromethyl group onto a silicon precursor or the methylation of a polychlorinated silane. The two most common and effective methods are free-radical chlorination and diazomethane-mediated methylation.

Free-Radical Chlorination of Dichloromethylsilane (B8780727)

This method involves the direct chlorination of dichloromethylsilane using a chlorinating agent in the presence of a free-radical initiator. Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent, and initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are employed to facilitate the reaction.

Reaction Scheme:

CH₃SiHCl₂ + SO₂Cl₂ --(Initiator)--> ClCH₂Si(CH₃)Cl₂ + HCl + SO₂

The reaction proceeds via a free-radical chain mechanism. The initiator decomposes upon heating to generate free radicals, which then abstract a hydrogen atom from the methyl group of dichloromethylsilane. The resulting silicon-centered radical reacts with sulfuryl chloride to yield the desired product and a new radical to propagate the chain. The selection of the initiator and reaction conditions is crucial to maximize the yield of the monochlorinated product and minimize over-chlorination.

Methylation of Trichlorosilane (B8805176) (as an analogue)

While direct methylation of tetrachlorosilane (B154696) can be challenging to control, the principle can be illustrated by the methylation of trichlorosilane using diazomethane (B1218177). This reaction introduces a methyl group to the silicon atom. A similar approach can be envisioned for the controlled synthesis of dichloro(chloromethyl)methylsilane from a suitable polychlorinated precursor. The reaction with diazomethane proceeds through the insertion of a methylene (B1212753) group into a silicon-chlorine bond, which is then followed by rearrangement. Due to the hazardous nature of diazomethane, this method is often performed in situ.[1][2]

Illustrative Reaction Scheme:

HSiCl₃ + CH₂N₂ → H(CH₃)SiCl₂ (and other products)

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of dichloro(chloromethyl)methylsilane.

Table 1: Synthesis of Dichloro(chloromethyl)methylsilane via Free-Radical Chlorination

| Precursor | Chlorinating Agent | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dichloromethylsilane | Sulfuryl Chloride | Benzoyl Peroxide | Neat | Reflux | 12 | ~46 | [3] |

| Dichloromethylsilane | Sulfuryl Chloride | AIBN | Neat | Reflux | 12 | ~40 | [3] |

Table 2: Physical and Spectroscopic Properties of Dichloro(chloromethyl)methylsilane

| Property | Value | Reference |

| Molecular Formula | C₂H₅Cl₃Si | [4] |

| Molecular Weight | 163.51 g/mol | [4] |

| Boiling Point | 121-122 °C | |

| Density | 1.284 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.449 | |

| ¹H NMR (CDCl₃, δ ppm) | 0.88 (s, 3H, Si-CH₃), 3.15 (s, 2H, Cl-CH₂) | [5] |

| ¹³C NMR (CDCl₃, δ ppm) | 3.5 (Si-CH₃), 29.8 (Cl-CH₂) | [6] |

| IR (neat, cm⁻¹) | 2970 (C-H str), 1410 (CH₂ scis), 1260 (Si-CH₃ sym def), 800 (Si-C str), 550 (Si-Cl str) | [7] |

Experimental Protocols

Protocol 1: Synthesis of Dichloro(chloromethyl)methylsilane by Free-Radical Chlorination

Materials:

-

Dichloromethylsilane

-

Sulfuryl chloride

-

Benzoyl peroxide

-

Anhydrous distillation apparatus

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with dichloromethylsilane.

-

An equimolar amount of sulfuryl chloride is added dropwise to the stirred dichloromethylsilane at room temperature.

-

A catalytic amount of benzoyl peroxide (approximately 1-2 mol%) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. Additional small portions of benzoyl peroxide can be added every 2-3 hours to maintain the radical chain reaction.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product is isolated by fractional distillation under atmospheric pressure. The fraction boiling at 121-122 °C is collected as dichloro(chloromethyl)methylsilane.

Protocol 2: Reaction of a Chloromethylsilane with a Grignard Reagent (Illustrative for Nucleophilic Substitution)

This protocol details the reaction of a similar compound, chloro(chloromethyl)dimethylsilane (B161097), with phenylmagnesium bromide, which serves as a model for the nucleophilic substitution at the silicon-chlorine bond of dichloro(chloromethyl)methylsilane.[3]

Materials:

-

Chloro(chloromethyl)dimethylsilane

-

Phenylmagnesium bromide in THF

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (catalyst)

-

Anhydrous 1,4-dioxane (B91453)

-

Anhydrous reaction setup (Schlenk line or glovebox)

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

A dry Schlenk flask is charged with the zinc catalyst and purged with an inert gas (e.g., argon).

-

Anhydrous 1,4-dioxane is added, followed by chloro(chloromethyl)dimethylsilane via a dropping funnel at room temperature.

-

The mixture is cooled in an ice/water bath.

-

The Grignard reagent (phenylmagnesium bromide solution) is added dropwise to the cooled mixture. An exothermic reaction is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by pouring the mixture into an ice-cold saturated aqueous ammonium (B1175870) chloride solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation.

Reaction Mechanism

Dichloro(chloromethyl)methylsilane exhibits reactivity at two distinct sites: the silicon-chlorine bonds and the carbon-chlorine bond.

Nucleophilic Substitution at Silicon (Sₙ2@Si)

The silicon-chlorine bonds are susceptible to nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution mechanism (Sₙ2). Unlike the Sₙ2 reaction at a carbon center, the Sₙ2 reaction at silicon often proceeds through a lower energy, five-coordinate intermediate (a trigonal bipyramidal structure) rather than a high-energy transition state. This is due to the larger size of the silicon atom and the availability of d-orbitals for bonding.

The nucleophile attacks the silicon atom, leading to the formation of the pentacoordinate intermediate. The leaving group (chloride) then departs, resulting in the substituted product. The reactivity of the Si-Cl bonds allows for the introduction of a wide range of functional groups by reaction with nucleophiles such as alcohols, amines, and Grignard reagents.[8]

Nucleophilic Substitution at the Chloromethyl Group

The carbon-chlorine bond in the chloromethyl group can also undergo nucleophilic substitution, typically following a standard Sₙ2 pathway. This allows for the modification of the organic side chain of the silane.

Rearrangement Reactions

Alpha-halosilanes, such as dichloro(chloromethyl)methylsilane, are known to undergo rearrangement reactions, often catalyzed by Lewis acids. These rearrangements can involve the migration of a group from the silicon atom to the alpha-carbon. The specific pathway and products of such rearrangements are dependent on the substrate and the reaction conditions.

Mandatory Visualizations

Caption: Workflow for the synthesis of dichloro(chloromethyl)methylsilane.

Caption: Generalized mechanism for Sₙ2 reaction at a silicon center.

Conclusion

Dichloro(chloromethyl)methylsilane is a valuable and versatile reagent in organosilicon chemistry. Its synthesis via free-radical chlorination offers a practical route for its preparation. The dual reactivity of this molecule, allowing for nucleophilic substitution at both the silicon and carbon centers, opens up a wide range of possibilities for the synthesis of complex silicon-containing molecules. This guide provides a solid foundation for researchers and professionals to understand and utilize dichloro(chloromethyl)methylsilane in their synthetic endeavors.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Silane, dichloro(isopropyl)methyl- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Dichloro(chloromethyl)methylsilane | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dichloromethylsilane(75-54-7) 1H NMR [m.chemicalbook.com]

- 6. Chloro(chloromethyl)dimethylsilane(1719-57-9) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. (Chloromethyl)dimethylethylsilane | RUO Silane Reagent [benchchem.com]

(Chloromethyl)methyldichlorosilane: A Comprehensive Physicochemical and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)methyldichlorosilane (CMMDS) , with the chemical formula ClCH₂Si(CH₃)Cl₂, is a reactive organosilane compound. Its bifunctional nature, containing both a reactive chloromethyl group and hydrolyzable silicon-chlorine bonds, makes it a versatile intermediate in organic and organosilicon synthesis. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its characterization, and essential safety and handling information.

Core Physicochemical Properties

The fundamental physicochemical properties of (Chloromethyl)methyldichlorosilane are summarized in the table below. These parameters are critical for its application in chemical synthesis and for ensuring safe handling and storage.

| Property | Value |

| Molecular Formula | C₂H₅Cl₃Si |

| Molecular Weight | 163.51 g/mol [1][2] |

| Boiling Point | 121-122 °C[1][3] |

| Density | 1.284 g/mL at 25 °C[1][3] |

| Refractive Index (n20/D) | 1.449[1][3] |

| Flash Point | 35 °C (95 °F) - closed cup[1] |

| Solubility | Reacts with water and protic solvents.[3] Soluble in common non-polar organic solvents. |

| Vapor Density | >1 (vs air)[1][3] |

Reactivity and Stability

(Chloromethyl)methyldichlorosilane is a highly reactive compound. Its key reactivity characteristics include:

-

Hydrolysis: It reacts violently with water, moisture, and protic solvents to produce hydrochloric acid and siloxanes.[4][5] This reaction is exothermic and can generate corrosive and toxic fumes.

-

Reaction with Nucleophiles: The silicon-chlorine bonds are susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to substitution reactions.

-

Thermal Stability: The compound is stable when stored in a dry, inert atmosphere. However, it can decompose at elevated temperatures.

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[5]

Experimental Protocols

Accurate characterization of (Chloromethyl)methyldichlorosilane is crucial for its use in research and development. Below are detailed methodologies for key analytical experiments.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like (Chloromethyl)methyldichlorosilane.

Objective: To separate and quantify the components in a sample of (Chloromethyl)methyldichlorosilane.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) is suitable. Given the chlorinated nature of the analyte, a TCD is often preferred.

-

Column: A non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-1 or equivalent), is recommended for the separation of chlorosilanes.

-

Carrier Gas: An inert carrier gas such as helium or nitrogen should be used at a constant flow rate.

-

Temperature Program:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition, typically around 150 °C.

-

Oven Temperature: A programmed temperature gradient is effective. For example, an initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/minute to 200 °C, and held for 5 minutes.

-

Detector Temperature: Maintained at a higher temperature than the final oven temperature (e.g., 250 °C) to prevent condensation.

-

-

Sample Preparation: Due to its reactivity with moisture, all sample handling must be performed under anhydrous conditions. The sample is typically diluted in a dry, inert solvent (e.g., hexane (B92381) or toluene) before injection.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to (Chloromethyl)methyldichlorosilane relative to the total area of all peaks in the chromatogram.

Refractive Index Measurement

The refractive index is a fundamental physical property that can be used to identify and assess the purity of a liquid sample.

Objective: To measure the refractive index of a liquid sample of (Chloromethyl)methyldichlorosilane.

Methodology:

-

Instrumentation: A standard Abbe refractometer is used for this measurement.

-

Temperature Control: The refractometer prisms must be connected to a circulating water bath to maintain a constant temperature, typically 20 °C (for n20/D).

-

Sample Application:

-

Ensure the prism surfaces are clean and dry.

-

Due to the moisture sensitivity of the compound, this procedure should be carried out in a low-humidity environment or a glove box.

-

Using a dry pipette, apply a few drops of the (Chloromethyl)methyldichlorosilane sample onto the surface of the lower prism.

-

Immediately close the prisms to spread the liquid into a thin film.

-

-

Measurement:

-

Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

-

Rotate the measurement knob to align the borderline precisely with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

-

Cleaning: After the measurement, the prisms should be cleaned immediately with a dry, non-reactive solvent (e.g., hexane), followed by a soft lens tissue.

Chemical Pathways and Workflows

The following diagram illustrates the hydrolysis pathway of (Chloromethyl)methyldichlorosilane, a fundamental reaction of this compound.

Caption: Hydrolysis pathway of (Chloromethyl)methyldichlorosilane.

Safety and Handling

(Chloromethyl)methyldichlorosilane is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors. It is a flammable liquid and vapor; keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[7] Storage under an inert atmosphere (e.g., nitrogen) is recommended.[7]

-

Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material to contain the spill. Do not use water.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

-

This technical guide provides a summary of the critical information regarding (Chloromethyl)methyldichlorosilane for professionals in research and development. Always refer to the most current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Refraction index - Measuring honey moisture with refractometer - Hanna Instruments Africa [blog.hannaservice.eu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Dichloro(chloromethyl)methylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dichloro(chloromethyl)methylsilane. Due to the limited availability of directly published spectral data for this specific compound, this guide leverages data from structurally similar compounds to provide reliable estimations. It also outlines detailed experimental protocols and logical workflows for NMR analysis.

Introduction

Dichloro(chloromethyl)methylsilane (C₂H₅Cl₃Si) is a bifunctional organosilane compound of interest in various chemical syntheses. Its structure, featuring a chloromethyl group and a methyl group attached to a dichlorosilyl center, gives rise to a distinct NMR spectrum that is crucial for its characterization. This guide provides an in-depth analysis of its expected ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for dichloro(chloromethyl)methylsilane based on the analysis of analogous compounds. These values serve as a strong reference for the identification and characterization of the target molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of dichloro(chloromethyl)methylsilane is expected to show two distinct signals corresponding to the methyl (-CH₃) and chloromethyl (-CH₂Cl) protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₃ | 0.8 - 1.2 | Singlet | 3H |

| Si-CH₂Cl | 3.0 - 3.5 | Singlet | 2H |

Note: The exact chemical shifts can be influenced by the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to display two signals for the two carbon atoms in different chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Si-CH₃ | 5 - 15 |

| Si-CH₂Cl | 35 - 45 |

Note: These predictions are based on the analysis of similar chlorinated organosilanes.

Experimental Protocols

The following section details the methodologies for acquiring ¹H and ¹³C NMR spectra of dichloro(chloromethyl)methylsilane. The protocols are based on standard practices for organosilane analysis and the known instrumentation used for similar compounds.[1]

Sample Preparation

-

Sample: Dichloro(chloromethyl)methylsilane (98% purity or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound.[2] Other deuterated solvents such as benzene-d₆ or dichloromethane-d₂ may also be used depending on the specific experimental requirements.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can lock onto the deuterium (B1214612) signal of the solvent, making an internal standard optional.

¹H NMR Spectroscopy

-

Instrument: Varian A-60D NMR Spectrometer (or equivalent).[1]

-

Frequency: 60 MHz.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

¹³C NMR Spectroscopy

-

Instrument: Varian CFT-20 NMR Spectrometer (or equivalent).[1]

-

Frequency: 15 MHz.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as the natural abundance of ¹³C is low.

-

Temperature: 298 K (25 °C).

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of dichloro(chloromethyl)methylsilane.

References

Spectroscopic Scrutiny of Dichloro(chloromethyl)methylsilane: An In-depth FT-IR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Dichloro(chloromethyl)methylsilane using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This document outlines detailed experimental protocols, presents a thorough examination of its vibrational spectra, and offers insights into the structural characteristics of this organosilicon compound.

Introduction

Dichloro(chloromethyl)methylsilane ((ClCH₂)Si(CH₃)Cl₂) is a reactive organosilicon compound with significant applications in chemical synthesis, particularly in the introduction of silyl (B83357) groups and the formation of silicon-containing polymers. A detailed understanding of its molecular structure and vibrational properties through techniques like FT-IR and Raman spectroscopy is crucial for quality control, reaction monitoring, and predicting its chemical behavior. This guide synthesizes available spectroscopic data and provides a framework for its analysis.

Molecular Structure and Vibrational Modes

The molecular structure of dichloro(chloromethyl)methylsilane features a central silicon atom bonded to a methyl group, a chloromethyl group, and two chlorine atoms. The vibrational spectrum is complex, arising from the various stretching and bending modes of its functional groups.

Key expected vibrational modes include:

-

C-H stretching and bending in the methyl and chloromethyl groups.

-

Si-C stretching.

-

Si-Cl stretching.

-

C-Cl stretching.

-

Rocking and twisting modes of the methyl and chloromethyl groups.

Experimental Protocols

The following sections detail the methodologies for acquiring FT-IR and Raman spectra of dichloro(chloromethyl)methylsilane. These protocols are based on standard practices for the analysis of liquid organosilicon compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of dichloro(chloromethyl)methylsilane to identify its functional groups.

Materials and Instrumentation:

-

Dichloro(chloromethyl)methylsilane (liquid)

-

FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific)

-

Potassium bromide (KBr) plates

-

Pasteur pipette

-

Appropriate solvent for cleaning (e.g., methylene (B1212753) chloride, ethanol)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Ensure the KBr plates are clean and dry. If necessary, polish them with a suitable polishing kit and clean with a dry solvent.

-

In a fume hood, place a small drop of liquid dichloro(chloromethyl)methylsilane onto the surface of one KBr plate using a Pasteur pipette.

-

Carefully place the second KBr plate on top of the first, gently spreading the liquid to form a thin, uniform film.

-

Mount the KBr plates in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over a suitable range, typically 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the spectrum by performing a background correction.

-

After analysis, carefully disassemble the KBr plates and clean them thoroughly with a suitable solvent, followed by ethanol, and dry them completely before storage.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of dichloro(chloromethyl)methylsilane to complement the FT-IR data and provide information on non-polar bonds.

Materials and Instrumentation:

-

Dichloro(chloromethyl)methylsilane (liquid)

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Glass capillary tube or NMR tube

-

Sample holder for the spectrometer

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

In a fume hood, carefully fill a clean glass capillary tube with liquid dichloro(chloromethyl)methylsilane to a suitable height.

-

Seal the capillary tube if necessary, especially if the compound is volatile or moisture-sensitive.

-

Place the capillary tube into the sample holder of the Raman spectrometer.

-

Focus the laser onto the liquid sample.

-

Acquire the Raman spectrum over a desired spectral range (e.g., 3500-100 cm⁻¹).

-

Set the laser power and exposure time to obtain a good quality spectrum without causing sample degradation. Multiple accumulations may be necessary to enhance the signal-to-noise ratio.

-

Process the spectrum, which may include baseline correction and cosmic ray removal.

Spectroscopic Data and Analysis

The following tables summarize the observed FT-IR peaks and the predicted Raman bands for dichloro(chloromethyl)methylsilane. The assignments are based on data from spectral databases and comparative analysis with similar organosilicon compounds.

FT-IR Spectral Data and Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Proposed Vibrational Assignment |

| ~2970 | Medium | C-H asymmetric stretching (CH₃) |

| ~2920 | Medium | C-H symmetric stretching (CH₃) |

| ~1410 | Medium | CH₃ deformation (umbrella mode) |

| ~1260 | Strong | Si-CH₃ symmetric deformation |

| ~800 | Very Strong | Si-C stretching / CH₃ rocking |

| ~740 | Strong | C-Cl stretching |

| ~600-450 | Very Strong | Si-Cl stretching (asymmetric and symmetric) |

Note: The FT-IR spectrum of dichloro(chloromethyl)methylsilane is available in public databases such as SpectraBase. The assignments are inferred from general correlation charts and literature on similar compounds.

Predicted Raman Spectral Data and Vibrational Assignments

| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Proposed Vibrational Assignment |

| ~2970 | Medium | C-H asymmetric stretching (CH₃) |

| ~2920 | Strong | C-H symmetric stretching (CH₃) |

| ~1410 | Weak | CH₃ deformation |

| ~1260 | Medium | Si-CH₃ symmetric deformation |

| ~800 | Strong | Si-C stretching / CH₃ rocking |

| ~740 | Strong | C-Cl stretching |

| ~600-450 | Very Strong | Si-Cl symmetric stretching |

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the logical relationship of the vibrational modes.

Caption: Workflow for FT-IR and Raman spectroscopic analysis.

Caption: Logical relationship of key vibrational modes.

Conclusion

The combined application of FT-IR and Raman spectroscopy provides a powerful tool for the structural elucidation of dichloro(chloromethyl)methylsilane. The characteristic vibrational frequencies of the Si-Cl, Si-C, C-Cl, and C-H bonds serve as distinct fingerprints for the identification and characterization of this compound. While a complete experimental Raman spectrum is yet to be widely published, the analysis of the available FT-IR data, supplemented by predictive assignments for Raman active modes, offers a solid foundation for researchers in the field. This guide provides the necessary protocols and data interpretation framework to effectively utilize vibrational spectroscopy in studies involving dichloro(chloromethyl)methylsilane.

Reaction Kinetics of Dichloro(chloromethyl)methylsilane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloro(chloromethyl)methylsilane ((ClCH₂)Si(CH₃)Cl₂) is a versatile bifunctional organosilicon compound of significant interest in organic synthesis and materials science. Its reactivity is characterized by two distinct electrophilic centers: the silicon atom and the carbon atom of the chloromethyl group. This technical guide provides a comprehensive overview of the reaction kinetics of dichloro(chloromethyl)methylsilane with various nucleophiles. Due to a scarcity of specific quantitative kinetic data in publicly available literature, this guide presents a framework based on established principles of organosilicon chemistry, supported by qualitative comparisons with related compounds and generalized experimental protocols. The aim is to provide researchers with a foundational understanding of the factors governing the reactivity of this compound and to offer a methodological template for future kinetic studies.

Introduction

Dichloro(chloromethyl)methylsilane is a unique reagent featuring two reactive sites susceptible to nucleophilic attack: the silicon-chlorine (Si-Cl) bonds and the carbon-chlorine (C-Cl) bond. The presence of these two functionalities allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organosilicon molecules and polymers. Understanding the kinetics of its reactions with nucleophiles is crucial for controlling reaction outcomes, optimizing synthetic yields, and designing novel materials with tailored properties.

The primary reaction pathways involve nucleophilic substitution at the silicon center and at the carbon of the chloromethyl group. The relative rates of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Reaction Mechanisms

The reactions of dichloro(chloromethyl)methylsilane with nucleophiles can proceed through two main pathways:

-

Nucleophilic Substitution at Silicon (SN2@Si): Nucleophiles can attack the electrophilic silicon atom, leading to the displacement of one or both chloride ions. This reaction is typically very fast, especially with hard nucleophiles like water and alcohols. The reaction is believed to proceed through a pentacoordinate silicon intermediate or transition state.

-

Nucleophilic Substitution at Carbon (SN2@C): The carbon atom of the chloromethyl group is also electrophilic and can undergo nucleophilic substitution. This reaction is analogous to a standard SN2 reaction on an alkyl halide.

The competition between these two pathways is a key aspect of the chemistry of dichloro(chloromethyl)methylsilane.

Quantitative Kinetic Data

Table 1: Illustrative Rate Constants for the Reaction of Dichloro(chloromethyl)methylsilane with Various Nucleophiles

| Nucleophile (Nu) | Solvent | Temperature (°C) | Apparent Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| H₂O (Hydrolysis) | Dioxane/Water | 25 | Very Fast (Qualitative) |

| CH₃OH (Methanolysis) | Methanol | 25 | Fast (Qualitative) |

| C₂H₅OH (Ethanolysis) | Ethanol | 25 | Moderate (Qualitative) |

| (CH₃CH₂)₂NH (Diethylamine) | Acetonitrile | 25 | Data Not Available |

| C₆H₅NH₂ (Aniline) | Acetonitrile | 25 | Data Not Available |

| NaN₃ (Sodium Azide) | DMF | 25 | Data Not Available |

Note: The qualitative descriptions are based on the general reactivity of chlorosilanes. Specific quantitative data is needed for accurate comparisons.

Table 2: Illustrative Activation Parameters for the Solvolysis of Dichloro(chloromethyl)methylsilane

| Solvent | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Methanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 2-Propanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Factors Influencing Reaction Kinetics

Steric Hindrance

Steric hindrance at the silicon center plays a significant role in the rate of nucleophilic attack. While specific data for dichloro(chloromethyl)methylsilane is lacking, studies on related compounds provide valuable insights. For instance, in comparable SN2 reactions, (chloromethyl)(triphenyl)silane, with its bulky phenyl groups, reacts 30-50% slower than the less sterically hindered chloro(chloromethyl)dimethylsilane.[1] This suggests that the methyl and chloromethyl groups on dichloro(chloromethyl)methylsilane present a moderate level of steric hindrance.

Nature of the Nucleophile

The strength and nature of the nucleophile are critical. Hard nucleophiles, such as water and alcohols, tend to react rapidly at the hard silicon center. Softer nucleophiles might show a greater propensity for attacking the softer carbon center of the chloromethyl group.

Solvent Effects

The polarity of the solvent can influence the reaction rates. Polar protic solvents can stabilize both the nucleophile and the leaving group, potentially accelerating the reaction. Aprotic solvents may favor different reaction pathways.

Experimental Protocols

The following is a generalized protocol for a kinetic study of the reaction of dichloro(chloromethyl)methylsilane with a nucleophile, for example, an alcohol (solvolysis). This can be adapted for other nucleophiles.

Objective: To determine the rate constant for the reaction of dichloro(chloromethyl)methylsilane with an alcohol at a specific temperature.

Materials:

-

Dichloro(chloromethyl)methylsilane (98% or higher purity)

-

Anhydrous alcohol (e.g., ethanol, methanol)

-

Anhydrous solvent (e.g., acetonitrile, if required)

-

Internal standard for NMR (e.g., tetramethylsilane)

-

NMR tubes

-

Constant temperature bath or NMR spectrometer with temperature control

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of dichloro(chloromethyl)methylsilane of known concentration (e.g., 0.1 M) in the anhydrous solvent.

-

Prepare a stock solution of the alcohol of known concentration (e.g., 1.0 M) in the same anhydrous solvent.

-

-

Reaction Setup:

-

In a clean, dry NMR tube, add a precise volume of the alcohol stock solution.

-

Add a small amount of the internal standard.

-

Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).

-

Acquire an initial ¹H NMR spectrum (t=0).

-

-

Initiation and Monitoring:

-

Rapidly inject a precise volume of the dichloro(chloromethyl)methylsilane stock solution into the NMR tube.

-

Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). The frequency of data collection should be adjusted based on the expected reaction rate.

-

-

Data Analysis:

-

Integrate the signals corresponding to a characteristic proton of the reactant (e.g., the CH₂Cl protons) and a characteristic proton of the product.

-

Normalize the integrals to the internal standard to determine the concentration of the reactant at each time point.

-

Plot the natural logarithm of the concentration of dichloro(chloromethyl)methylsilane versus time. If the reaction is pseudo-first-order (with the alcohol in large excess), the plot should be linear.

-

The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

-

The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alcohol.

-

Safety Precautions: Dichloro(chloromethyl)methylsilane is a flammable liquid and is corrosive. It reacts vigorously with water to produce hydrochloric acid.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key reaction pathways and a typical experimental workflow for kinetic analysis.

Caption: Competing SN2 reaction pathways for dichloro(chloromethyl)methylsilane.

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.

Conclusion

Dichloro(chloromethyl)methylsilane is a valuable reagent with complex reactivity. While a comprehensive quantitative understanding of its reaction kinetics with various nucleophiles is still an area ripe for investigation, the principles of nucleophilic substitution at silicon and carbon provide a solid framework for predicting its behavior. Steric and electronic factors, along with the nature of the nucleophile and solvent, are key determinants of the reaction pathway and rate. The experimental protocols and conceptual models presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, facilitating the effective use of this versatile compound and encouraging further kinetic studies to fill the existing data gaps.

References

Hydrolytic Stability of Dichloro(chloromethyl)methylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Dichloro(chloromethyl)methylsilane and its Hydrolytic Reactivity

Dichloro(chloromethyl)methylsilane, with the chemical formula ClCH₂Si(CH₃)Cl₂, is a versatile reagent in organic and materials chemistry. Its utility is intrinsically linked to the high reactivity of the silicon-chlorine (Si-Cl) bonds. These bonds are highly polarized, with the silicon atom being electrophilic and thus a prime target for nucleophilic attack by water. The hydrolysis of chlorosilanes is a vigorous and exothermic reaction, proceeding much more rapidly than that of other hydrolyzable silanes like alkoxysilanes.[1] The reaction leads to the formation of silanols (Si-OH) and hydrochloric acid (HCl). The silanol (B1196071) intermediates are often unstable and readily undergo condensation to form siloxane polymers (-Si-O-Si-).[2]

The overall hydrolysis reaction can be summarized as follows:

ClCH₂Si(CH₃)Cl₂ + 2H₂O → ClCH₂Si(CH₃)(OH)₂ + 2HCl

Followed by condensation:

n ClCH₂Si(CH₃)(OH)₂ → [-Si(CH₃)(CH₂Cl)-O-]n + n H₂O

Given the bifunctional nature of dichloro(chloromethyl)methylsilane, the condensation can lead to the formation of linear or cyclic polysiloxanes.

Influence of Solvent on Hydrolytic Stability

The choice of solvent is critical in controlling the hydrolysis of dichloro(chloromethyl)methylsilane. Solvents can be broadly categorized into protic and aprotic, with significant differences in their interaction with the silane (B1218182).

Protic Solvents (e.g., Water, Alcohols)

In the presence of protic solvents, particularly water, dichloro(chloromethyl)methylsilane undergoes rapid and complete hydrolysis. The reaction is often described as instantaneous and is difficult to control.[1] The presence of even trace amounts of water in protic solvents like alcohols will initiate hydrolysis. While the silane may also react with alcohols (alcoholysis), the presence of water will lead to a competitive and typically faster hydrolysis reaction.

Aprotic Solvents (e.g., Ethers, Hydrocarbons, Chlorinated Solvents)

In anhydrous aprotic solvents, dichloro(chloromethyl)methylsilane is significantly more stable. These solvents do not have a source of protons to facilitate the hydrolysis reaction. Therefore, the primary determinant of stability in these systems is the exclusion of atmospheric moisture. For practical purposes, storing and handling dichloro(chloromethyl)methylsilane should always be under an inert, dry atmosphere (e.g., nitrogen or argon) and in anhydrous aprotic solvents if a solution is required.

Data on Hydrolytic Stability

As previously mentioned, specific kinetic data for the hydrolysis of dichloro(chloromethyl)methylsilane in various solvents is scarce due to the extremely high reaction rate. The stability is often described qualitatively. The following tables provide a summary of the expected hydrolytic behavior and comparative data from more stable alkoxysilanes to offer a frame of reference.

Table 1: Qualitative Hydrolytic Stability of Dichloro(chloromethyl)methylsilane in Different Solvent Classes

| Solvent Class | Representative Solvents | Expected Hydrolytic Stability | Byproducts |

| Protic | Water, Methanol, Ethanol | Extremely Low (Instantaneous Reaction) | Hydrochloric Acid, Polysiloxanes |

| Aprotic Polar | Tetrahydrofuran (THF), Diethyl Ether | High (in the absence of water) | None (without water) |

| Aprotic Nonpolar | Toluene (B28343), Hexane | High (in the absence of water) | None (without water) |

| Chlorinated | Dichloromethane, Chloroform | High (in the absence of water) | None (without water) |

Table 2: Comparative Hydrolysis Rate Constants of Different Silane Classes

| Silane Class | Representative Compound | Conditions | Rate Constant (k) | Half-life (t₁/₂) |

| Chlorosilane | Methyltrichlorosilane | Neutral, aqueous | Extremely rapid ("instantaneous") | < 1 second (estimated) |

| Alkoxysilane | γ-Glycidoxypropyltrimethoxysilane | pH 5.4, 26°C, aqueous | 0.026 min⁻¹ (pseudo-first order) | ~26.7 minutes |

| Alkoxysilane | Methyltrimethoxysilane | Alkaline, 30°C, in methanol | 2.453 x 10⁴ s⁻¹ | Very short (in methanol) |

Note: The data for alkoxysilanes is presented to highlight the significant difference in reactivity compared to chlorosilanes.

Experimental Protocols

Given the rapid nature of the hydrolysis of dichloro(chloromethyl)methylsilane, traditional kinetic studies are challenging. The following protocols are designed to qualitatively or semi-quantitatively assess its stability.

Protocol 1: Qualitative Assessment of Hydrolysis by Visual Observation

Objective: To visually observe the rapid hydrolysis of dichloro(chloromethyl)methylsilane in the presence of water.

Materials:

-

Dichloro(chloromethyl)methylsilane

-

Anhydrous solvent (e.g., Toluene)

-

Deionized water

-

Dry test tubes

-

Pipettes

-

Fume hood

Procedure:

-

In a fume hood, add 1 mL of anhydrous toluene to a dry test tube.

-

Add 0.1 mL of dichloro(chloromethyl)methylsilane to the toluene. The solution should be clear.

-

Carefully add one drop of deionized water to the solution.

-

Observe the immediate reaction, noting any fuming (due to HCl formation), turbidity (due to polysiloxane precipitation), and heat generation.

-

Compare the observation with a control test tube containing only the silane in the anhydrous solvent.

Protocol 2: Semi-Quantitative Analysis by Titration of Evolved HCl

Objective: To quantify the extent of hydrolysis over a short period by titrating the hydrochloric acid produced.

Materials:

-

Dichloro(chloromethyl)methylsilane

-

Anhydrous, non-polar solvent (e.g., Diethyl Ether)

-

Standardized aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Ice bath

-

Burette, flasks, and other standard titration equipment

Procedure:

-

Prepare a solution of a known concentration of dichloro(chloromethyl)methylsilane in anhydrous diethyl ether in a flask, maintained in an ice bath to control the exothermic reaction.

-

Add a known, stoichiometric amount of water to initiate the hydrolysis.

-

After a very short, defined time interval (e.g., 30 seconds), quench the reaction by adding a large volume of ice-cold diethyl ether.

-

Add a few drops of phenolphthalein indicator.

-

Immediately titrate the solution with the standardized NaOH solution until a persistent pink color is observed.

-

The amount of NaOH used corresponds to the amount of HCl produced, which in turn indicates the extent of hydrolysis.

Protocol 3: Monitoring Hydrolysis by Spectroscopic Methods (Advanced)

Objective: To monitor the disappearance of the Si-Cl bond and the appearance of Si-OH and Si-O-Si bonds using spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a solution of the silane in an anhydrous, IR-transparent solvent (e.g., hexane) in a moisture-protected cell.

-

Inject a small, known amount of water and immediately begin acquiring spectra.

-

Monitor the decrease in the Si-Cl stretching band and the appearance of the broad O-H stretching band (from Si-OH) and the Si-O-Si stretching band. Due to the reaction speed, a rapid-scan instrument is necessary.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample of the silane in a deuterated anhydrous solvent (e.g., CDCl₃) in an NMR tube sealed with a septum.

-

Acquire a baseline ¹H and ²⁹Si NMR spectrum.

-

Inject a stoichiometric amount of D₂O (to avoid a large water peak in the ¹H NMR) and immediately begin acquiring spectra at regular, short intervals.

-

In the ¹H NMR, monitor the appearance of new signals corresponding to the silanol (Si-OH) and the disappearance of the starting material's signals. In the ²⁹Si NMR, monitor the shift in the silicon resonance as the chlorine atoms are replaced by hydroxyl groups.

-

Visualizations

Hydrolysis and Condensation Pathway

Caption: Hydrolysis of Dichloro(chloromethyl)methylsilane to a silanediol and subsequent condensation.

Experimental Workflow for Hydrolysis Analysis

Caption: General experimental workflow for assessing the hydrolytic stability of Dichloro(chloromethyl)methylsilane.

Conclusion

The hydrolytic stability of dichloro(chloromethyl)methylsilane is extremely low in the presence of protic solvents, with hydrolysis occurring almost instantaneously. In anhydrous aprotic solvents, it is stable, making these the required media for storage and handling. While precise kinetic data is lacking due to the high reactivity, the experimental protocols outlined in this guide provide a framework for researchers to assess its hydrolytic behavior. Understanding this high reactivity is paramount for the safe and effective use of dichloro(chloromethyl)methylsilane in research and development.

References

An In-depth Technical Guide to the Thermal Degradation Pathway of Dichloro(chloromethyl)methylsilane

Disclaimer: Direct experimental studies on the thermal degradation pathway of dichloro(chloromethyl)methylsilane are not extensively available in peer-reviewed literature. This guide, therefore, presents a plausible degradation pathway based on established principles and experimental data from structurally analogous organochlorosilanes, such as methyltrichlorosilane (B1216827) and dimethyldichlorosilane. The experimental protocols and data provided are representative of the methodologies used to study these related compounds and serve as a framework for potential investigations into dichloro(chloromethyl)methylsilane.

Introduction

Dichloro(chloromethyl)methylsilane ((ClCH₂)Si(CH₃)Cl₂) is an organosilicon compound of interest in various chemical syntheses, including the production of silicones and other silicon-containing polymers.[1] Understanding its thermal stability and degradation pathways is crucial for defining its processing limits, ensuring safety, and controlling the formation of desired end-products or avoiding unwanted byproducts in high-temperature applications like chemical vapor deposition (CVD). The thermal decomposition of organochlorosilanes typically proceeds through complex, high-energy pathways involving radical formation and molecular elimination.[2]

This technical guide provides a comprehensive overview of the probable thermal degradation pathways of dichloro(chloromethyl)methylsilane, detailed experimental protocols for its analysis, and comparative data from related compounds to offer a thorough understanding for researchers, scientists, and professionals in drug development and materials science.

Proposed Thermal Degradation Pathway

The thermal degradation of dichloro(chloromethyl)methylsilane likely initiates through several competing pathways involving the homolytic cleavage of its weakest bonds. The bond dissociation energies in such molecules suggest that the Si-C, C-Cl, and Si-Cl bonds are all potential initial sites of fragmentation. Based on studies of similar molecules, the pyrolysis is expected to proceed via a free-radical mechanism.[2]

At elevated temperatures (typically in the range of 1000-1500 K), the primary degradation pathways can be postulated as follows:

-

Si-C Bond Cleavage: Homolytic cleavage of the Si-CH₃ or Si-CH₂Cl bonds would generate radical species.

-

Path A (Methyl Radical Loss): Cleavage of the Si-CH₃ bond results in a methyl radical (•CH₃) and a dichloro(chloromethyl)silyl radical (•Si(CH₂Cl)Cl₂).

-

Path B (Chloromethyl Radical Loss): Cleavage of the Si-CH₂Cl bond yields a chloromethyl radical (•CH₂Cl) and a methyldichlorosilyl radical (•Si(CH₃)Cl₂).

-

-

C-Cl Bond Cleavage: The C-Cl bond in the chloromethyl group can also undergo homolysis to produce a chlorine radical (•Cl) and a (dichloromethylsilyl)methyl radical (•CH₂Si(CH₃)Cl₂).

-

Molecular Elimination: Similar to other chlorosilanes, molecular elimination reactions could occur.

-

HCl Elimination: An intramolecular rearrangement could lead to the elimination of hydrogen chloride (HCl), forming a sila-ethene derivative.

-

CH₃Cl Elimination: Elimination of chloromethane (B1201357) (CH₃Cl) is another possibility, leading to the formation of dichlorosilylene (B1217353) (SiCl₂).

-

These primary reactions generate highly reactive intermediates that can undergo a cascade of secondary reactions, including hydrogen abstraction, radical recombination, and further fragmentation. Dichlorosilylene (SiCl₂), in particular, is a common and important intermediate in the pyrolysis of many chloroorganosilanes, playing a key role in the formation of silicon-based materials.[2]

Visualization of the Proposed Degradation Pathway

The following diagram illustrates the plausible initial steps in the thermal degradation of dichloro(chloromethyl)methylsilane.

References

An In-Depth Technical Guide to Dichloro(chloromethyl)methylsilane (CAS: 1558-33-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, spectroscopic data, and reactivity of dichloro(chloromethyl)methylsilane (CAS Number: 1558-33-4). This versatile organosilicon compound is a key intermediate in the synthesis of a variety of silicon-containing molecules and polymers. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development and materials science who are working with or considering the use of this compound. All quantitative data is presented in clear, tabular format, and detailed experimental methodologies are provided for key cited procedures.

Physicochemical Properties

Dichloro(chloromethyl)methylsilane is a colorless to straw-colored liquid with a pungent odor.[1] It is a reactive compound, particularly with water and other protic solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Dichloro(chloromethyl)methylsilane

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅Cl₃Si | [1][2] |

| Molecular Weight | 163.51 g/mol | [1][2] |

| Boiling Point | 121-122 °C (at 760 mmHg) | [1][2] |

| Melting Point | <0 °C | [1] |

| Density | 1.284 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.449 | [2] |

| Flash Point | 35 °C (95 °F) - closed cup | [1] |

| Vapor Density | >1 (vs air) | |

| Water Solubility | Reacts violently | [1] |

Safety and Handling

Dichloro(chloromethyl)methylsilane is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is flammable, corrosive, and toxic if inhaled.[4] Contact with skin and eyes causes severe burns.[3]

Table 2: GHS Hazard Information for Dichloro(chloromethyl)methylsilane

| Pictograms | Danger |

| Signal Word | H226: Flammable liquid and vapor.[4] H314: Causes severe skin burns and eye damage.[4] H331: Toxic if inhaled.[4] H335: May cause respiratory irritation.[4] |

| Hazard Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary Statements |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of dichloro(chloromethyl)methylsilane. The following sections detail the expected spectroscopic data.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of dichloro(chloromethyl)methylsilane results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent due to the lability of the Si-Cl and C-Cl bonds.

Table 3: Key Mass Spectrometry Fragments for Dichloro(chloromethyl)methylsilane

| m/z | Relative Intensity (%) | Proposed Fragment |

| 113 | 99.99 | [CH₃SiCl₂]⁺ |

| 115 | 68.78 | Isotope peak of [CH₃SiCl₂]⁺ |

| 63 | 19.83 | [SiCl]⁺ |

| 109 | 19.49 | [C₂H₄ClSi]⁺ |

| 117 | 12.35 | Isotope peak of [CH₃SiCl₂]⁺ |

Data sourced from PubChem CID 73788.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets. One singlet corresponds to the methyl protons (-CH₃) attached to the silicon atom, and the other singlet corresponds to the chloromethyl protons (-CH₂Cl). The chemical shifts for similar compounds suggest the methyl protons will appear further upfield (lower ppm) than the chloromethyl protons.[7][8]

-

¹³C NMR: The carbon NMR spectrum is expected to display two signals, one for the methyl carbon and one for the chloromethyl carbon.[5][9]

-

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum will show a single resonance characteristic of a silicon atom in this chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum of dichloro(chloromethyl)methylsilane will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Table 4: Expected Infrared Absorption Bands for Dichloro(chloromethyl)methylsilane

| Wavenumber (cm⁻¹) | Vibration Type |

| ~2970 | C-H stretch (methyl) |

| ~2900 | C-H stretch (chloromethyl) |

| ~1410 | C-H bend (methyl) |

| ~1260 | Si-CH₃ symmetric deformation |

| ~800 | Si-C stretch |

| ~740 | C-Cl stretch |

| ~550 | Si-Cl stretch |

Reactivity and Applications

Dichloro(chloromethyl)methylsilane is a versatile reagent in organic and organosilicon chemistry. Its reactivity is dominated by the three chlorine atoms, which can be substituted by a variety of nucleophiles.

Reactivity Profile

The primary reaction of this compound is its vigorous and exothermic hydrolysis with water to form silanols, which can then condense to form polysiloxanes, and hydrochloric acid. It also reacts with other nucleophiles such as alcohols, amines, and Grignard reagents.

Caption: Hydrolysis and condensation of Dichloro(chloromethyl)methylsilane.

Applications

This compound serves as a crucial building block in several industrial applications:

-

Silicone Polymers: It is used as a crosslinking agent and a monomer in the production of silicone resins and elastomers.

-

Coupling Agents: It can be used to synthesize silane (B1218182) coupling agents that promote adhesion between organic polymers and inorganic substrates.

-

Surface Modification: It is employed to modify surfaces, imparting properties such as hydrophobicity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of dichloro(chloromethyl)methylsilane.

Synthesis of Dichloro(chloromethyl)methylsilane

A common method for the synthesis of dichloro(chloromethyl)methylsilane is through the methylation of trichloromethylsilane using diazomethane (B1218177).[10]

Experimental Workflow:

Caption: Synthesis workflow for Dichloro(chloromethyl)methylsilane.

Procedure:

-

Preparation of Diazomethane Solution: A solution of diazomethane in diethyl ether is prepared according to standard literature procedures. Caution: Diazomethane is explosive and toxic and should be handled with extreme care behind a blast shield.

-

Reaction Setup: A solution of trichloromethylsilane in anhydrous diethyl ether is placed in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. The flask is cooled in an ice-salt bath.

-

Reaction: The ethereal solution of diazomethane is added dropwise to the stirred solution of trichloromethylsilane. The reaction is monitored by the disappearance of the yellow color of diazomethane.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Purification: The solvent is removed by distillation at atmospheric pressure. The residue is then fractionally distilled to yield pure dichloro(chloromethyl)methylsilane.

Determination of Physicochemical Properties

Boiling Point Determination (Distillation Method):

-

Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place approximately 10 mL of dichloro(chloromethyl)methylsilane and a few boiling chips into the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Density Determination (Pycnometer Method): [4][11]

-

Clean and dry a pycnometer of known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with dichloro(chloromethyl)methylsilane at a known temperature (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer): [1][3]

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Place a few drops of dichloro(chloromethyl)methylsilane onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate to 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into focus.

-

Read the refractive index from the scale.

Acquisition of Spectroscopic Data

Mass Spectrometry (GC-MS):

-

A dilute solution of dichloro(chloromethyl)methylsilane in a suitable solvent (e.g., dichloromethane) is prepared.

-

The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC is programmed with a suitable temperature gradient to separate the compound from any impurities.

-

The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded.

NMR Spectroscopy (¹H, ¹³C, ²⁹Si):

-

A solution of dichloro(chloromethyl)methylsilane is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

-

The ¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-field NMR spectrometer.

-

The spectra are processed (Fourier transform, phasing, and baseline correction) and the chemical shifts are referenced to TMS.

Infrared Spectroscopy (FTIR-ATR):

-

A small drop of dichloro(chloromethyl)methylsilane is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal is subtracted from the sample spectrum.

Conclusion

Dichloro(chloromethyl)methylsilane is a valuable and reactive chemical intermediate with a well-defined set of physicochemical and spectroscopic properties. Its utility in the synthesis of silicone-based materials makes it a compound of significant interest to researchers in both academia and industry. Proper understanding of its properties, safe handling procedures, and reactivity is essential for its effective and safe use in the laboratory and in manufacturing processes. This technical guide serves as a comprehensive starting point for any professional working with this compound.

References

- 1. scribd.com [scribd.com]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Chloro(chloromethyl)dimethylsilane(1719-57-9) 13C NMR spectrum [chemicalbook.com]

- 6. Dichloro(chloromethyl)methylsilane | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dichloromethylsilane(75-54-7) 1H NMR [m.chemicalbook.com]

- 8. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

An In-depth Technical Guide to Dichloro(chloromethyl)methylsilane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloro(chloromethyl)methylsilane is a versatile organosilicon compound with significant applications in chemical synthesis and materials science. Its unique trifunctional nature, featuring two hydrolyzable chloro groups on the silicon atom and a reactive chloromethyl group, makes it a valuable intermediate for the synthesis of a wide array of organosilicon derivatives. This technical guide provides a comprehensive overview of its synonyms, alternative names, physicochemical properties, key applications, and detailed experimental protocols relevant to research and development.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a thorough understanding of the various names and identifiers for Dichloro(chloromethyl)methylsilane is essential.

| Type | Identifier |

| IUPAC Name | dichloro(chloromethyl)methylsilane |

| CAS Number | 1558-33-4[1][2][3][4] |

| Synonyms | (Chloromethyl)dichloromethylsilane |

| (Chloromethyl)methyldichlorosilane | |

| Methyl(chloromethyl)dichlorosilane | |

| Silane (B1218182) CMM1[1] | |

| Linear Formula | (ClCH2)Si(CH3)Cl2[1] |

| Molecular Formula | C2H5Cl3Si[2][3] |

| SMILES | C--INVALID-LINK--(Cl)CCl[3] |

| InChI Key | JAYBZWYBCUJLNQ-UHFFFAOYSA-N[2][3] |

| EC Number | 216-319-5[1] |

| Beilstein/REAXYS | 969205[1] |

| MDL Number | MFCD00000874[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Dichloro(chloromethyl)methylsilane.

| Property | Value | Reference(s) |

| Molecular Weight | 163.51 g/mol | [1] |

| Appearance | Clear colorless to straw yellow liquid | [2] |

| Boiling Point | 121-122 °C (lit.) | |

| Density | 1.284 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.449 (lit.) | |

| Flash Point | 35 °C (95 °F) - closed cup | |

| Vapor Density | >1 (vs air) | [1] |

| Storage Temperature | 2-8°C |

Key Applications in Research and Development

Dichloro(chloromethyl)methylsilane is a key building block in organic and materials synthesis. Its reactivity allows for the introduction of the chloromethylsilyl moiety into a variety of substrates, enabling the synthesis of functionalized polymers, the modification of surfaces, and the creation of novel coupling agents.

Intermediate in Organic Synthesis

The presence of both Si-Cl and C-Cl bonds allows for sequential and selective reactions. The Si-Cl bonds are readily hydrolyzed or can react with nucleophiles such as alcohols and amines. The C-Cl bond in the chloromethyl group is susceptible to nucleophilic substitution, for instance, by Grignard reagents or other organometallics. This dual reactivity makes it a valuable precursor for more complex organosilanes.[5]

Synthesis of Silicone Polymers and Resins

Dichloro(chloromethyl)methylsilane serves as a monomer or cross-linking agent in the production of silicone polymers.[5] The dichlorosilyl group can undergo hydrolysis and condensation to form polysiloxane backbones, while the chloromethyl group remains available for further functionalization of the resulting polymer. This allows for the synthesis of silicones with tailored properties for applications such as adhesives, sealants, and coatings.[5]

Surface Modification

The reactivity of the dichlorosilyl group with surface hydroxyl groups makes this compound suitable for the surface modification of materials like silica (B1680970), glass, and metal oxides. This functionalization can alter the surface properties, for example, by increasing hydrophobicity or by providing a reactive handle (the chloromethyl group) for the subsequent attachment of other molecules.[5] This is particularly relevant in the development of drug delivery systems, where nanoparticles are functionalized to control drug loading and release.

Preparation of Silane Coupling Agents

This molecule is a precursor for the synthesis of α-silane coupling agents.[6] These agents are used to promote adhesion between inorganic fillers and organic polymer matrices in composite materials. The chloromethyl group can be converted to other functional groups that can interact with the polymer matrix.

Agrochemical and Pharmaceutical Synthesis

Dichloro(chloromethyl)methylsilane is cited as an intermediate in the synthesis of pesticides and has potential applications in the synthesis of bioactive molecules for the pharmaceutical industry.[5][6] The ability to introduce a reactive silicon-containing moiety can be exploited to develop novel drug candidates and agrochemicals.[5]

Experimental Protocols

The following are representative experimental protocols illustrating the use of Dichloro(chloromethyl)methylsilane in common synthetic transformations.

Protocol 1: Nucleophilic Substitution at the Chloromethyl Group (Grignard Reaction)

This protocol is adapted from a procedure for a similar chloro(chloromethyl)silane and illustrates the reaction of the chloromethyl group with a Grignard reagent to form a new carbon-carbon bond.

Reaction: (ClCH₂)Si(CH₃)Cl₂ + R-MgBr → (R-CH₂)Si(CH₃)Cl₂ + MgBrCl

Materials:

-

Dichloro(chloromethyl)methylsilane

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Magnesium turnings (for Grignard reagent preparation if not commercially available)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Addition of Reactants: In the flask, dissolve Dichloro(chloromethyl)methylsilane (1 equivalent) in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the Grignard reagent (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-